
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a chloro group, an ethoxyphenoxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloropyrazole with 4-ethoxyphenol in the presence of a base to form the intermediate 4-chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-sulfonic acid
Uniqueness
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H13ClN2O4 |
|---|---|
Peso molecular |
296.70 g/mol |
Nombre IUPAC |
4-chloro-1-[(4-ethoxyphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-19-9-3-5-10(6-4-9)20-8-16-7-11(14)12(15-16)13(17)18/h3-7H,2,8H2,1H3,(H,17,18) |
Clave InChI |
GDUBJLPLRGWJML-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
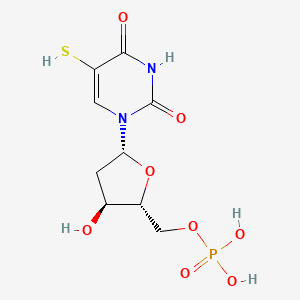
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
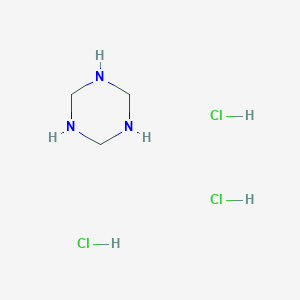

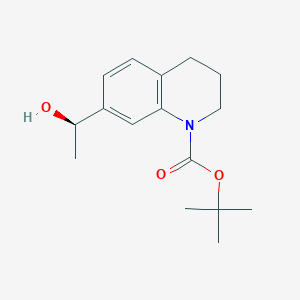

![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
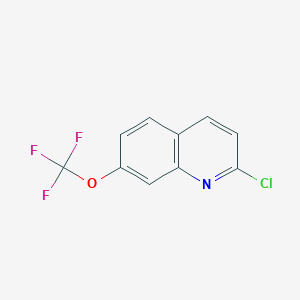
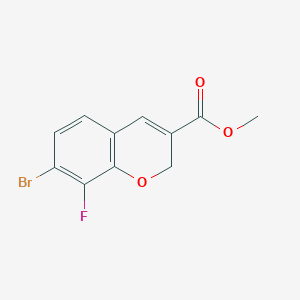

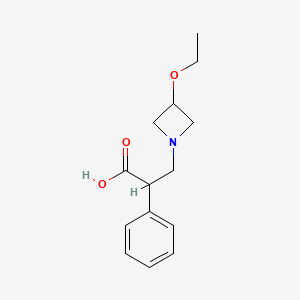
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)
